4-Chloropyridine N-oxide

Catalog No.
S1502908
CAS No.
1121-76-2
M.F
C5H4ClNO
M. Wt
129.54 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloropyridine N-oxide

CAS Number

1121-76-2

Product Name

4-Chloropyridine N-oxide

IUPAC Name

4-chloro-1-oxidopyridin-1-ium

Molecular Formula

C5H4ClNO

Molecular Weight

129.54 g/mol

InChI

InChI=1S/C5H4ClNO/c6-5-1-3-7(8)4-2-5/h1-4H

InChI Key

DPJVRASYWYOFSJ-UHFFFAOYSA-N

SMILES

C1=C[N+](=CC=C1Cl)[O-]

Canonical SMILES

C1=C[N+](=CC=C1Cl)[O-]

Complex Formation:

  • 4-Chloropyridine N-oxide forms complexes with uranyl chloride. Researchers have investigated these complexes using various techniques, including infrared (IR) and electronic spectra, molar conductivity, and magnetic susceptibility measurements []. This research helps understand the interaction between the molecule and metal ions, potentially contributing to the development of new materials or catalysts.

Oxygen Source:

  • One study reports the use of 4-Chloropyridine N-oxide as an oxygen source in the preparation of iron complexes containing [(N,N′-bis(2-methyl-2-mercaptopropane)-1,5-diazacyclooctane)Fe]2O []. This research delves into the synthesis of specific molecules with potential applications in various fields, including catalysis and material science.

4-Chloropyridine N-oxide is an organic compound with the molecular formula C₅H₄ClNO. It features a chlorinated pyridine ring with an N-oxide functional group, making it a member of the pyridine N-oxide family. This compound is characterized by its pale yellow color and is known for its solubility in polar solvents. The presence of the chlorine atom enhances its reactivity, making it suitable for various chemical transformations and applications in synthetic chemistry .

4-Chloropyridine N-oxide exhibits diverse reactivity due to the presence of both the chlorine atom and the N-oxide group. It can participate in several types of reactions:

  • Electrophilic Substitution: The chlorine atom can be substituted by various nucleophiles, allowing for the synthesis of more complex derivatives.
  • Oxidation and Reduction: The N-oxide can undergo reduction to yield 4-chloropyridine, while also being oxidized to form other pyridine derivatives.
  • Rearrangements: It can react with sulfenyl chlorides, leading to rearrangements that produce similar compounds .

Research indicates that 4-Chloropyridine N-oxide possesses notable biological activities. It has been studied for its potential as an antibacterial and antifungal agent. The compound's ability to interact with biological targets makes it a candidate for further pharmacological exploration. Its structural features allow it to engage in various biochemical pathways, which may contribute to its biological efficacy .

Several methods have been developed for synthesizing 4-Chloropyridine N-oxide:

  • Chlorination of Pyridine N-oxide: The most common method involves treating pyridine N-oxide with chlorine gas or other chlorinating agents, resulting in the formation of 4-chloropyridine N-oxide .
  • Oxidation of 4-Chloropyridine: Another approach is the oxidation of 4-chloropyridine using oxidizing agents like hydrogen peroxide or peracetic acid to yield the corresponding N-oxide .
  • Substitution Reactions: The compound can also be synthesized through nucleophilic substitution reactions involving chlorinated pyridines and appropriate nucleophiles under basic conditions .

4-Chloropyridine N-oxide serves multiple purposes in various fields:

  • Pharmaceutical Intermediates: It is utilized as an intermediate in the synthesis of several pharmaceuticals, including proton pump inhibitors like omeprazole and pantoprazole .
  • Agricultural Chemicals: The compound has potential applications in developing agrochemicals due to its biological activity against pests and pathogens.
  • Chemical Research: Its unique structure makes it a valuable reagent in organic synthesis and material science research .

Studies have shown that 4-Chloropyridine N-oxide interacts with both electrophilic and nucleophilic reagents, making it versatile in synthetic pathways. Its ability to form adducts with various substrates highlights its potential as a building block in organic synthesis . Furthermore, investigations into its binding affinity with biological targets could provide insights into its mechanism of action as a therapeutic agent.

Several compounds share structural similarities with 4-Chloropyridine N-oxide, each exhibiting distinct properties:

Compound NameStructure FeaturesUnique Properties
4-Methoxypyridine N-oxideMethoxy group instead of chlorineExhibits different reactivity patterns due to methoxy's electron-donating nature.
3-Chloropyridine N-oxideChlorine at position threeDifferent electrophilic substitution patterns compared to 4-chlorinated analogs.
Pyridine N-oxideNo chlorine substituentLacks the enhanced reactivity provided by halogen substitution.

These comparisons highlight the unique reactivity profile of 4-Chloropyridine N-oxide, particularly its ability to participate in chlorination reactions while maintaining the properties associated with pyridine N-oxides .

LogP

-0.44 (LogP)

UNII

F3196UEB9Q

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1121-76-2

Wikipedia

4-chloropyridine N-oxide

Dates

Modify: 2023-08-15

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